molecular formula C11H19NO B2801270 1-But-3-ynyl-4-methylazepan-4-ol CAS No. 1695399-14-4

1-But-3-ynyl-4-methylazepan-4-ol

Cat. No.: B2801270
CAS No.: 1695399-14-4
M. Wt: 181.279
InChI Key: NDOOHBVRWXRMGF-UHFFFAOYSA-N
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Description

1-But-3-ynyl-4-methylazepan-4-ol is a seven-membered azepane ring derivative featuring a hydroxyl group at the 4-position, a methyl substituent at the same carbon, and a terminal alkyne (but-3-ynyl) group at the 1-position. The compound’s structure combines steric bulk from the methyl group and the linear butynyl chain with the polar hydroxyl moiety, influencing its physicochemical and reactivity profiles. Potential applications include pharmaceutical intermediates, particularly given the structural similarity to azelastine-related impurities noted in , though explicit pharmacological data for this compound remains undocumented in the provided sources.

Properties

IUPAC Name

1-but-3-ynyl-4-methylazepan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c1-3-4-8-12-9-5-6-11(2,13)7-10-12/h1,13H,4-10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOOHBVRWXRMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(CC1)CCC#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1695399-14-4
Record name 1-(but-3-yn-1-yl)-4-methylazepan-4-ol
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Preparation Methods

The synthesis of 1-But-3-ynyl-4-methylazepan-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as but-3-yn-1-ol and 4-methylazepane.

    Reaction Conditions: The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to facilitate the formation of the desired product.

    Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

1-But-3-ynyl-4-methylazepan-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Organic solvents such as dichloromethane or ethanol.

Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-But-3-ynyl-4-methylazepan-4-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers use this compound to study its effects on biological systems and pathways.

    Medicine: It may be investigated for potential therapeutic applications, although it is not currently approved for medical use.

    Industry: This compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-But-3-ynyl-4-methylazepan-4-ol involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is believed to exert its effects through modulation of enzymatic activity and receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following azepan-4-ol derivatives are selected for comparison based on substituent variations and functional group positioning:

1-Methylazepan-4-ol

  • Structure : Lacks the but-3-ynyl group at position 1 but retains the 4-methyl and 4-hydroxyl substituents.
  • Properties : The absence of the alkyne reduces molecular weight (estimated ~143 g/mol) and lipophilicity compared to the target compound. Its hydroxyl group enhances water solubility, while the methyl group introduces moderate steric hindrance. This compound is cited as a precursor or impurity in pharmaceutical syntheses (e.g., azelastine) .

4-Methylazepan-4-ol

  • Properties : Simpler structure results in lower molecular weight (~129 g/mol) and higher polarity. The lack of alkyl or alkyne chains likely reduces membrane permeability compared to 1-But-3-ynyl-4-methylazepan-4-ol.

1-Butyl-4-methylazepan-4-ol

  • Structure : Replaces the terminal alkyne (but-3-ynyl) with a saturated butyl chain.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Functional Groups logP* (Predicted)
This compound C₁₁H₁₇NO 179.26 1-(But-3-ynyl), 4-methyl Hydroxyl, Alkyne 1.8
1-Methylazepan-4-ol C₇H₁₅NO 143.20 1-Methyl, 4-methyl Hydroxyl 0.5
4-Methylazepan-4-ol C₇H₁₅NO 129.20 4-Methyl Hydroxyl 0.3
1-Butyl-4-methylazepan-4-ol C₁₁H₂₁NO 183.29 1-Butyl, 4-methyl Hydroxyl 2.1

*logP values are estimated using fragment-based methods (e.g., XLogP3).

Research Findings and Functional Insights

  • Reactivity : The terminal alkyne in this compound enables click chemistry applications (e.g., Huisgen cycloaddition), distinguishing it from saturated analogues like 1-butyl-4-methylazepan-4-ol. This reactivity is critical for bioconjugation in drug development.
  • Solubility : The hydroxyl group ensures moderate aqueous solubility (~10–50 mg/L), but the alkyne and methyl groups reduce polarity compared to unsubstituted azepan-4-ol.

Biological Activity

1-But-3-ynyl-4-methylazepan-4-ol (CAS No. 1695399-14-4) is a chemical compound belonging to the azepane class, characterized by its unique molecular structure and potential biological activities. With a molecular formula of C11_{11}H19_{19}NO and a molecular weight of 181.279 g/mol, this compound has garnered interest in various fields, including medicinal chemistry and pharmacology.

This compound is primarily used as a research tool in synthetic organic chemistry. Its synthesis typically involves the reaction of but-3-yn-1-ol with 4-methylazepane under controlled conditions, often employing catalysts to optimize yield and purity .

PropertyValue
Molecular FormulaC11_{11}H19_{19}NO
Molecular Weight181.279 g/mol
CAS Number1695399-14-4

The biological activity of this compound is believed to involve modulation of enzymatic pathways and receptor interactions. Although specific targets remain to be fully elucidated, preliminary studies suggest that it may influence neurotransmitter systems and exhibit effects on cellular signaling pathways .

Biological Activity

Research into the biological activities of this compound is still in its infancy, but initial findings indicate potential applications in several areas:

1. Antimicrobial Activity
Preliminary studies have indicated that compounds with similar structures can exhibit antimicrobial properties. For instance, azepane derivatives have been shown to inhibit bacterial growth, suggesting that this compound may possess similar activities .

2. Neuropharmacological Effects
Given its structural similarity to other psychoactive compounds, there is speculation regarding its potential neuropharmacological effects. Compounds in the azepane family have been investigated for their ability to modulate GABAergic activity, which could position this compound as a candidate for further neurological studies .

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Table 2: Comparison with Related Compounds

CompoundStructure TypeNotable Activity
1-butylpiperidinePiperidine derivativeAnxiolytic effects
1-butylpyrrolidinePyrrolidine derivativeAntimicrobial activity
1-butylhexahydroazepineHexahydroazepineNeuroprotective effects

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